molecular formula C15H12OS B8427175 6-Methoxy-2-phenyl-benzo[b]thiophen

6-Methoxy-2-phenyl-benzo[b]thiophen

Cat. No.: B8427175
M. Wt: 240.3 g/mol
InChI Key: HLGUWWKXVOYVFR-UHFFFAOYSA-N
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Description

6-Methoxy-2-phenyl-benzo[b]thiophen is a useful research compound. Its molecular formula is C15H12OS and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

6-methoxy-2-phenyl-1-benzothiophene

InChI

InChI=1S/C15H12OS/c1-16-13-8-7-12-9-14(17-15(12)10-13)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

HLGUWWKXVOYVFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-Methoxy -benzo[b]thiophene (250 mg, 1.52 mmol) in 3.7 mL THF at −20° C. was added dropwise n-butyllithium (0.67 mL, 1.67 mmol). The mixture was stirred at 0° C. for 1.5 hrs. and at room temperature for 0.5 hrs. Anhydrous zinc chloride (269 mg, 1.97 mmol) in 1.9 mL of THF was added by cannula to the reaction. The reaction was then stirred at room temperature for 15 minutes and then Pd(Ph3P)4 (70 mg, 0.06 mmol) and iodobenzene (0.22 mL, 1.97 mmol) were added and the reaction stirred at room temperature for 3 hrs. Other aromatic or heteroaromatic bromides, iodides or triflates can replace iodobenzene in this procedure. If a triflate is used 3 equivalents of anhydrous lithium chloride must be added. The reaction can be refluxed overnight to push it towards completion. The solvent was evaporated and the residue was diluted water and extracted into ethyl acetate. The combined organic layers was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was chromatographed on silica gel using 100% Hexanes to 1% ethyl acetate/hexanes as the gradient eluant to yield 250 mg of the title compound.
Name
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
269 mg
Type
catalyst
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
catalyst
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three
Quantity
0.67 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.7 mL
Type
solvent
Reaction Step Three
[Compound]
Name
heteroaromatic bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
iodides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
triflates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

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